molecular formula C9H10N2 B15330825 Indolizin-7-ylmethanamine

Indolizin-7-ylmethanamine

Cat. No.: B15330825
M. Wt: 146.19 g/mol
InChI Key: FFKGLWUUHCDQEW-UHFFFAOYSA-N
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Description

Indolizin-7-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizin-7-ylmethanamine typically involves the construction of the indolizine core followed by the introduction of the methanamine group. One common method is the cyclocondensation of pyridine derivatives with suitable nucleophiles. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another approach involves the cyclization of 2-alkylpyridines with cyanohydrin triflates to form 2-aminoindolizines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Indolizin-7-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indolizine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizin-7-one derivatives, while substitution reactions can introduce various alkyl, aryl, or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of indolizin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness of Indolizin-7-ylmethanamine: this compound stands out due to its unique indolizine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

indolizin-7-ylmethanamine

InChI

InChI=1S/C9H10N2/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7,10H2

InChI Key

FFKGLWUUHCDQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)CN

Origin of Product

United States

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